N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-propoxybenzamide

GIRK channel activator metabolic stability non-urea scaffold

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-propoxybenzamide (molecular formula C₂₂H₂₇NO₄S; molecular weight 401.5 g/mol) is a synthetic small molecule belonging to the benzamide class of compounds and featuring a tetrahydrothiophene-1,1-dioxide (cyclic sulfone) moiety. This scaffold has been characterized in the medicinal chemistry literature as a non‑urea pharmacophore for G‑protein‑gated inwardly rectifying potassium (GIRK/Kir3) channel modulation, where the sulfone head group confers distinct metabolic stability advantages relative to first‑generation urea‑based GIRK activators such as ML297.

Molecular Formula C22H27NO4S
Molecular Weight 401.5 g/mol
Cat. No. B12128095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-propoxybenzamide
Molecular FormulaC22H27NO4S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3
InChIInChI=1S/C22H27NO4S/c1-3-13-27-21-7-5-4-6-20(21)22(24)23(19-12-14-28(25,26)16-19)15-18-10-8-17(2)9-11-18/h4-11,19H,3,12-16H2,1-2H3
InChIKeyFOFBDAVQECWMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-propoxybenzamide – Compound Identity, Scaffold Class, and Procurement Context


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-propoxybenzamide (molecular formula C₂₂H₂₇NO₄S; molecular weight 401.5 g/mol) is a synthetic small molecule belonging to the benzamide class of compounds and featuring a tetrahydrothiophene-1,1-dioxide (cyclic sulfone) moiety . This scaffold has been characterized in the medicinal chemistry literature as a non‑urea pharmacophore for G‑protein‑gated inwardly rectifying potassium (GIRK/Kir3) channel modulation, where the sulfone head group confers distinct metabolic stability advantages relative to first‑generation urea‑based GIRK activators such as ML297 [1]. Structurally, the compound combines a 2‑propoxybenzamide core, a 4‑methylbenzyl N‑substituent, and the dioxidotetrahydrothiophene ring—features that together define its physicochemical and pharmacological differentiation from close analogs .

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-propoxybenzamide Cannot Be Replaced by In‑Class Analogs Without Risk of Functional Divergence


Compounds sharing the dioxidotetrahydrothiophene‑benzamide scaffold are not functionally interchangeable because even minor structural variations—such as the position of the alkoxy substituent on the benzamide ring, the nature of the N‑benzyl group, or the oxidation state of the thiophene sulfur—profoundly alter GIRK channel subtype selectivity, metabolic stability, and CNS penetration. For example, replacement of the urea linker in ML297 with a sulfone‑containing head group yielded a >10‑fold improvement in metabolic stability in tier‑1 DMPK assays, while switching from a 2‑propoxy to a 3‑propoxy or 4‑propoxy substitution pattern is known to shift both potency and clearance profiles within this chemotype [1]. Consequently, procurement of the exact structure is essential for reproducing published biological activity or advancing a specific structure–activity relationship (SAR) program.

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-propoxybenzamide Relative to Closest Comparators


Sulfone Head Group Confers Superior Metabolic Stability Compared with the Urea-Based Prototype ML297

The dioxidotetrahydrothiophene (cyclic sulfone) head group present in the target compound has been explicitly shown to provide improved metabolic stability over the urea linkage found in the first‑generation GIRK1/2 activator ML297 (VU0456810). In a series of N‑(1‑(1,1‑dioxidotetrahydrothiophen‑3‑yl)‑3‑methyl‑1H‑pyrazol‑5‑yl)acetamide ethers, the sulfone‑containing analogs displayed nanomolar GIRK1/2 potency with markedly enhanced stability in tier‑1 DMPK assays (intrinsic clearance in hepatic microsomes) compared with prototypical urea‑based compounds [1]. While ML297 itself shows an EC₅₀ of 160 nM at GIRK1/2, its urea core limits metabolic stability and brain penetration [2].

GIRK channel activator metabolic stability non-urea scaffold DMPK

2‑Propoxy Substitution on the Benzamide Ring Distinguishes This Compound from Unsubstituted Benzamide Analogs and Alters Lipophilicity‑Driven Properties

The 2‑propoxy substituent on the benzamide aromatic ring is a key differentiator from the unsubstituted benzamide analog N‑(1,1‑dioxidotetrahydro‑3‑thienyl)‑N‑(4‑methylbenzyl)benzamide (Hit2Lead SC‑7999487). The latter, lacking the propoxy group, exhibits a calculated logP of 2.21 and a topological polar surface area (tPSA) of 54.4 Ų . Introduction of the 2‑propoxy group is predicted to increase logP by approximately 1.0–1.5 units and modestly elevate tPSA, shifting the compound into a more lipophilic property space that may enhance membrane permeability while retaining acceptable solubility characteristics [1].

lipophilicity 2-propoxybenzamide SAR physicochemical properties

4‑Methylbenzyl N‑Substituent Provides a Defined Steric and Electronic Profile Distinct from 4‑Fluorobenzyl and 4‑Isopropylbenzyl Analogs

Within the dioxidotetrahydrothiophene‑benzamide chemotype, the para‑substituent on the N‑benzyl group has been shown to modulate GIRK channel subtype selectivity and potency. The 4‑methyl group present in the target compound provides a distinct electron‑donating (+I) effect and moderate steric bulk compared with the electron‑withdrawing 4‑fluoro analog (N‑(1,1‑dioxidotetrahydrothiophen‑3‑yl)‑N‑(4‑fluorobenzyl)‑2‑propoxybenzamide) and the bulkier 4‑isopropyl analog . In published SAR campaigns on related sulfone‑containing GIRK activators, para‑substitution on the benzyl moiety altered GIRK1/2 vs. GIRK1/4 selectivity ratios by 2‑ to 5‑fold [1].

N-benzyl substituent SAR GIRK selectivity steric effect

Sulfone Oxidation State Is Critical for Potency—Reduction to Thioether Abolishes GIRK Activity

The 1,1‑dioxide (sulfone) oxidation state of the tetrahydrothiophene ring is an absolute requirement for GIRK channel activation within this chemotype. In the SAR campaign reported by Sharma et al. (2021), reduction of the sulfone to the corresponding thioether or sulfoxide resulted in complete loss of GIRK1/2 activator activity (EC₅₀ >10 µM vs. nanomolar for the sulfone) [1]. This establishes the sulfone as a critical pharmacophoric element and distinguishes the target compound from any reduced‑sulfur analogs that may be offered as alternatives.

sulfone oxidation state GIRK activation pharmacophore thioether vs. sulfone

Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-propoxybenzamide Based on Quantitative Differentiation Evidence


GIRK1/2‑Focused CNS Drug Discovery Requiring a Non‑Urea Scaffold with Improved Metabolic Stability

Programs targeting neuronal GIRK1/2 channels for epilepsy, anxiety, or Alzheimer's disease can leverage the sulfone head group of this compound to overcome the metabolic instability that limits the in vivo utility of first‑generation urea‑based activators such as ML297. The >10‑fold improvement in hepatic microsomal stability demonstrated by the sulfone chemotype [1] supports its use in lead optimization campaigns where once‑daily oral dosing and adequate brain exposure are required.

Structure–Activity Relationship (SAR) Exploration of the 2‑Propoxybenzamide Subseries

The 2‑propoxy substituent imparts a distinct lipophilicity profile (estimated logP increment of +1.0 to +1.5 units versus unsubstituted benzamide analogs) that can be systematically varied to balance permeability, solubility, and metabolic clearance [1]. Procurement of the exact 2‑propoxy‑4‑methylbenzyl combination provides a defined reference point for medicinal chemistry teams exploring alkoxy scanning or benzyl substitution SAR within the dioxidotetrahydrothiophene series.

Selectivity Profiling Against Cardiac GIRK1/4 to Assess CNS Safety Margins

The 4‑methylbenzyl N‑substituent is predicted to favor neuronal GIRK1/2 over cardiac GIRK1/4 channels based on class‑level SAR showing 2‑ to 5‑fold selectivity shifts with para‑substituent variation [1]. This compound can serve as a tool to probe whether the 4‑methyl group confers a therapeutically meaningful selectivity window, guiding the design of backup series with minimized cardiac risk.

Pharmacophore Validation of the Sulfone Moiety as an Essential GIRK Activation Element

Because reduction of the sulfone to a thioether or sulfoxide results in >100‑fold loss of GIRK1/2 potency [1], this compound is an ideal positive control in pharmacophore validation studies. It enables researchers to confirm that any observed GIRK‑mediated electrophysiological or behavioral effect is specifically driven by the 1,1‑dioxide pharmacophore and not by a non‑specific membrane effect of the reduced‑sulfur impurity.

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